molecular formula C12H22N4 B13345941 3-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-amine

3-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-amine

Cat. No.: B13345941
M. Wt: 222.33 g/mol
InChI Key: QCIXHYQSGDANLA-UHFFFAOYSA-N
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Description

3-(3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-amine is a chemical compound of interest in medicinal chemistry and drug discovery research due to its hybrid structure incorporating two privileged pharmacophores: a piperidine ring and a 1-methyl-1H-pyrazole group. The piperidine moiety is a common feature in bioactive molecules, often contributing to target binding and influencing pharmacokinetic properties. The pyrazole ring is a nitrogen-containing heterocycle renowned for its wide spectrum of biological activities. Pyrazole-based scaffolds have been extensively investigated and reported in scientific literature for their potential anti-inflammatory, antimicrobial, anticancer, and antitumor activities, among others . Many established pharmaceutical agents contain a pyrazole core. The specific molecular architecture of this compound, which links the pyrazole and piperidine rings via a flexible propan-1-amine linker, presents a versatile scaffold for structure-activity relationship (SAR) studies. Researchers can explore this core structure to develop novel probes or leads, particularly in areas such as kinase inhibition . The propan-1-amine chain can enhance aqueous solubility compared to simpler aromatic structures and provides a handle for further chemical modification or salt formation. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle all chemicals with appropriate safety precautions and refer to the associated Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C12H22N4

Molecular Weight

222.33 g/mol

IUPAC Name

3-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]propan-1-amine

InChI

InChI=1S/C12H22N4/c1-15-9-5-12(14-15)11-4-2-7-16(10-11)8-3-6-13/h5,9,11H,2-4,6-8,10,13H2,1H3

InChI Key

QCIXHYQSGDANLA-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)CCCN

Origin of Product

United States

Preparation Methods

Synthesis of 1-Methyl-1H-pyrazol-3-amine

Starting Material: 4-Iodo-1-methyl-3-nitro-1H-pyrazole (or similar derivatives)

Reaction Pathway:

  • Step 1: Reduction of the nitro group to amine, typically using tin (II) chloride or hydrogenation over a catalyst, yielding 1-methyl-3-aminopyrazole.
  • Step 2: Alkylation at the N-1 position using methyl iodide or methyl sulfate under basic conditions (e.g., potassium carbonate), producing 1-methyl-1H-pyrazol-3-amine .

Reaction Conditions:

- Solvent: Ethanol or acetonitrile
- Temperature: Reflux (~80°C)
- Yield: Approximately 51-69%

Data Tables of Synthetic Routes

Step Starting Material Reagents Conditions Product Yield References
1 4-Iodo-1-methyl-3-nitro-1H-pyrazole SnCl₂, H₂ Reflux 1-Methyl-3-aminopyrazole 51-69%
2 1-Methyl-3-aminopyrazole Methyl iodide Room temp, base 1-Methyl-1H-pyrazol-3-amine ~51%
3 3-Chloropropan-1-amine Pyrazolyl amine Reflux, base Pyrazolyl-propan-1-amine 70-90% Derived from literature
4 Piperidine derivative Alkyl halide Reflux Pyrazolyl-piperidine conjugate 70-85% Literature synthesis

Research Discoveries and Innovations

Recent advances have focused on selective synthesis of pyrazolyl derivatives with high regioselectivity and yields, employing Pd-catalyzed cross-coupling reactions such as Suzuki or Buchwald–Hartwig protocols. For instance, the Suzuki coupling of boronic acids with halogenated pyrazolopyrimidines has been shown to efficiently generate diverse derivatives, including the target compound's analogs.

Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields, especially in the formation of the piperidine-linked intermediates.

Notes and Considerations

  • Reaction Optimization: Temperature control and choice of solvent significantly influence regioselectivity and yield.
  • Purity Control: Use of chromatographic techniques and spectral analysis (NMR, MS) ensures high purity for biological testing.
  • Safety Precautions: Handling of halogenated intermediates and reactive reagents like sodium hydride requires appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions

3-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or piperidine rings .

Scientific Research Applications

3-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Core Structure Key Substituents Biological Activity Synthesis Yield (%)
Target Compound Piperidine-propanamine 3-(1-Methylpyrazole) Under investigation N/A
3-(Piperidin-1-yl)propan-1-amine Piperidine-propanamine None HCV protease inhibition 27–80
3-(1-Methyl-1H-pyrazol-3-yl)benzenamine Benzene 3-(1-Methylpyrazole) Not reported N/A
3-(cis-2,6-Dimethylpiperidin-1-yl)propan-1-amine Piperidine-propanamine cis-2,6-Dimethyl HCV inhibition (80% yield) 70–80

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Aromatic Rings Hydrogen Bond Donors
Target Compound ~249.34 2.5 1 (pyrazole) 1 (primary amine)
3-(Piperidin-1-yl)propan-1-amine 156.26 1.8 0 1
3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine 183.24 1.2 1 (triazole) 1

Biological Activity

3-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is crucial for future research and development.

Chemical Structure and Properties

The molecular formula for this compound is C12H20N4C_{12}H_{20}N_4, with a structural formula that includes a piperidine ring and a pyrazole moiety, which are known for their biological activity. The compound can be represented as follows:

SMILES CN1C=CC(=N1)C2CCCNC2CC(C)N\text{SMILES }CN1C=CC(=N1)C2CCCNC2CC(C)N

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial agent and its effects on different biological pathways.

Antimicrobial Activity

Recent studies indicate that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, a related compound demonstrated minimum inhibitory concentrations (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that the pyrazole moiety contributes to its antimicrobial efficacy .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (µg/mL)Target Pathogen
7b0.22Staphylococcus aureus
100.25E. coli
130.30Pseudomonas aeruginosa

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways within microbial cells. Pyrazole derivatives have been shown to interfere with biofilm formation and bacterial growth, indicating a multi-faceted approach to combating infections .

Study on Antiplasmodial Activity

A study focused on the inhibition of plasmodial kinases, where structural analogs were tested for their activity against Plasmodium falciparum. The results indicated that modifications to the piperidine structure influenced the potency against these kinases, with some analogs showing promising IC50 values in the nanomolar range . This suggests that similar modifications could enhance the biological activity of this compound.

Table 2: Inhibition Potency Against Plasmodial Kinases

CompoundIC50 (nM)Kinase Target
Compound A552PfGSK3
Compound B1400PfPK6

Q & A

How can reaction conditions be optimized to improve synthetic yields of 3-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-amine?

Methodological Answer:

  • Temperature Control : Maintain precise reaction temperatures (e.g., 35°C for coupling reactions) to avoid side products. For example, copper(I)-catalyzed aminations require strict thermal control to enhance regioselectivity .
  • Solvent Selection : Polar aprotic solvents like DMSO or DMF are preferred for nucleophilic substitutions, as they stabilize intermediates and improve reaction rates .
  • Catalyst Systems : Use cesium carbonate as a base in Pd/Cu-mediated cross-couplings to deprotonate amines and facilitate bond formation. Copper(I) bromide is effective for Ullmann-type couplings .
  • Purification : Gradient chromatography (e.g., 0–100% ethyl acetate/hexane) resolves closely eluting byproducts, ensuring >95% purity .

What advanced analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Multinuclear NMR : 1^1H and 13^13C NMR (400–500 MHz) identify proton environments (e.g., piperidine CH2_2 groups at δ 2.5–3.5 ppm) and confirm regiochemistry of the pyrazole ring .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS validates the molecular ion ([M+H]+^+) with <2 ppm error, distinguishing isomers via exact mass .
  • X-ray Crystallography : Resolves ambiguous stereochemistry in the piperidine ring and confirms spatial orientation of the 1-methylpyrazole substituent .

How can researchers design biological assays to evaluate the compound’s target selectivity?

Methodological Answer:

  • Receptor Binding Studies : Use radioligand displacement assays (e.g., 3^3H-labeled antagonists) to measure affinity for GPCRs or kinases. For example, pyrazole-piperidine derivatives often target serotonin or dopamine receptors .
  • Enzyme Inhibition Assays : Employ fluorescence-based assays (e.g., FRET) to monitor inhibition of enzymes like PDEs or kinases. IC50_{50} values should be compared against known inhibitors to assess selectivity .
  • Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY) quantifies intracellular accumulation, critical for assessing blood-brain barrier penetration in neuropharmacology .

How should contradictory bioactivity data across studies be resolved?

Methodological Answer:

  • Assay Standardization : Discrepancies often arise from variations in cell lines (e.g., HEK293 vs. CHO) or assay buffers. Replicate experiments under standardized conditions (pH, temperature, serum content) .
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to observed effects in certain models but not others .
  • Computational Docking : Compare binding poses in homology models of target proteins to explain species- or isoform-specific activity .

What computational strategies are effective for predicting the compound’s conformational flexibility?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to sample low-energy conformers of the piperidine ring and propylamine chain .
  • QM/MM Calculations : Hybrid quantum mechanics/molecular mechanics models assess rotational barriers of the pyrazole-methyl group, identifying pharmacophorically relevant conformers .
  • Free Energy Perturbation (FEP) : Predicts relative binding affinities for analogs with minor substituent changes (e.g., -F vs. -CH3_3) .

How can structure-activity relationship (SAR) studies guide rational optimization?

Methodological Answer:

  • Substituent Scanning : Synthesize analogs with halogens (-F, -Cl) or electron-withdrawing groups (-CF3_3) at the pyrazole 5-position to modulate lipophilicity (clogP) and target engagement .
  • Piperidine Modifications : Introduce sp3^3-rich substituents (e.g., azetidine) to reduce metabolic clearance while maintaining potency .
  • Propanamine Chain Variations : Shorten or elongate the chain to optimize interactions with hydrophobic pockets in the target binding site .

What mechanistic insights explain side product formation during synthesis?

Methodological Answer:

  • Oxidative Byproducts : Trace O2_2 in reactions can oxidize secondary amines to nitroxides. Use degassed solvents and inert atmospheres (N2_2/Ar) .
  • N-Alkylation Competing Reactions : Competing O-alkylation in propan-1-amine intermediates is mitigated by using bulky bases (e.g., DBU) to favor N-attack .
  • Copper-Induced Coupling Failures : Catalyst deactivation by amine ligands can occur. Optimize Cu(I) loading (5–10 mol%) and add ligands like 1,10-phenanthroline .

How should air- or moisture-sensitive intermediates be handled during synthesis?

Methodological Answer:

  • Schlenk Techniques : Use flame-dried glassware and vacuum/N2_2 cycles for moisture-sensitive steps (e.g., Grignard additions to piperidine) .
  • Stabilization of Amine Intermediates : Store intermediates as HCl salts under argon at -20°C to prevent oxidation or dimerization .
  • In-Line Monitoring : FTIR probes track reaction progress in real time, minimizing exposure to air during sampling .

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